molecular formula C6H9BrO3 B8475719 4-(Bromomethyl)-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 80316-15-0

4-(Bromomethyl)-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No. B8475719
M. Wt: 209.04 g/mol
InChI Key: XPTNXWHZQQGHLB-UHFFFAOYSA-N
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Patent
US04526949

Procedure details

Monobromopentaerythritol from A (10 g, 0.05 mole) and 9 ml triethylorthoformate (0.05 mole) are mixed in a sublimation apparatus equipped with a side arm. The mixture is heated to about 100° C. with magnetic stirring, and 1,5 equivalents of ethanol are allowed to distill out. Then about 100 ml dioctyl phthalate and a trace of anhydrous p-toluenesulfonic acid are added. Under vacuum the mixture is heated to about 140°-150° C. Periodically the collected crystals are removed from the cold finger. After about 3 hours no more compound sublimes. The yield of 4-bromoethyl-2,6,7-trioxabicyclo[2.2.2]octane is 6.5 g (60%).
Name
Monobromopentaerythritol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([C:4]([CH2:9][OH:10])([CH2:7][OH:8])[CH2:5][OH:6])O.[CH2:11](OC(OCC)OCC)C.C(O)C>>[Br:1][CH2:2][C:4]12[CH2:9][O:10][CH:11]([O:8][CH2:7]1)[O:6][CH2:5]2

Inputs

Step One
Name
Monobromopentaerythritol
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(O)C(CO)(CO)CO
Name
Quantity
9 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a side arm
DISTILLATION
Type
DISTILLATION
Details
to distill out
ADDITION
Type
ADDITION
Details
Then about 100 ml dioctyl phthalate and a trace of anhydrous p-toluenesulfonic acid are added
TEMPERATURE
Type
TEMPERATURE
Details
Under vacuum the mixture is heated to about 140°-150° C
CUSTOM
Type
CUSTOM
Details
Periodically the collected crystals are removed from the cold finger

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrCC12COC(OC1)OC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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